molecular formula C16H15NO B5677800 N-(1-phenylcyclopropyl)benzamide

N-(1-phenylcyclopropyl)benzamide

Cat. No.: B5677800
M. Wt: 237.30 g/mol
InChI Key: VPHKQMTVHJDHSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-phenylcyclopropyl)benzamide is an organic compound characterized by a benzamide group attached to a cyclopropyl ring, which is further substituted with a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylcyclopropyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method includes the use of Lewis acidic ionic liquids immobilized on diatomite earth under ultrasonic irradiation. This green and rapid method provides high yields and is eco-friendly .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylcyclopropyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Water radical c

Properties

IUPAC Name

N-(1-phenylcyclopropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c18-15(13-7-3-1-4-8-13)17-16(11-12-16)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHKQMTVHJDHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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